4-(2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Description
The compound 4-(2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a trisubstituted pyrimidine derivative featuring a central pyrimidine ring with three key substituents:
A morpholine group at position 4 of the pyrimidine.
A piperazine ring at position 2, substituted with a (2,4-difluorophenyl)methyl group.
This structural framework is characteristic of compounds designed for antimalarial activity, as evidenced by its inclusion in studies on trisubstituted pyrimidines . The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups to the pyrimidine core, followed by functionalization of the piperazine and morpholine moieties .
Properties
IUPAC Name |
4-[2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5O/c20-16-2-1-15(17(21)13-16)14-24-5-7-26(8-6-24)19-22-4-3-18(23-19)25-9-11-27-12-10-25/h1-4,13H,5-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTTYXMLNPRRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,4-difluorobenzyl chloride with piperazine to form 4-[(2,4-difluorophenyl)methyl]piperazine.
Pyrimidine Ring Formation: The next step involves the synthesis of the pyrimidine ring, which can be achieved through the reaction of appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine with the piperazine intermediate.
Morpholine Ring Introduction: Finally, the morpholine ring is introduced by reacting the pyrimidine-piperazine intermediate with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atoms on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, potentially acting as a ligand for various receptors or enzymes. Its interactions with biological targets could lead to modulation of their activity, making it a candidate for further investigation in pharmacological studies. The exact mechanisms of action are still under exploration but suggest potential therapeutic applications.
Potential Therapeutic Applications:
- Antidepressant Activity : Due to the piperazine moiety's known effects on serotonin receptors.
- Anticancer Properties : Studies suggest it may inhibit tumor growth by targeting specific cellular pathways.
- Antimicrobial Effects : Preliminary data indicate potential efficacy against certain bacterial strains.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of related compounds, providing insights into the potential applications of 4-(2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine:
Biological Activity
The compound 4-(2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a morpholine ring connected to a pyrimidine moiety, which is further substituted with a piperazine group that includes a 2,4-difluorophenyl segment. Its molecular formula is with a molecular weight of 432.46 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in inflammatory and oncogenic pathways.
Key Mechanisms:
- Inhibition of Nitric Oxide Synthase (iNOS) : Studies have shown that derivatives of similar structures can significantly reduce iNOS expression in LPS-stimulated macrophages, indicating potential anti-inflammatory properties .
- Cyclooxygenase (COX) Inhibition : The compound may also inhibit COX enzymes, which play a crucial role in the inflammatory process .
- Kinase Inhibition : Similar compounds have been explored for their ability to inhibit ATP-competitive kinases, suggesting that this compound may exhibit similar properties .
Biological Activity Studies
Recent research has focused on the synthesis and evaluation of compounds related to this compound. Below are some findings from relevant studies:
Anti-inflammatory Activity
A study demonstrated that certain derivatives could inhibit the production of nitric oxide at non-cytotoxic concentrations while reducing the expression levels of iNOS and COX-2 proteins in macrophage cells . This indicates potential for treating inflammation-related disorders.
Cytotoxicity Against Cancer Cells
Research on related compounds has shown promising cytotoxic effects against various cancer cell lines. For instance, compounds containing piperazine and morpholine fragments were tested against M-HeLa and MCF-7 cancer cell lines, exhibiting significant inhibitory effects .
Data Table: Biological Activity Summary
Case Studies
- Study on Macrophage Cells : A recent investigation into derivatives similar to the target compound revealed that they could effectively reduce inflammatory markers in macrophages stimulated by LPS. The results highlighted the potential for these compounds as therapeutic agents in inflammation-related conditions .
- Cancer Cell Line Evaluation : A series of synthesized analogs were tested against multiple cancer cell lines, showing promising IC50 values indicating effective cytotoxicity. The presence of specific substituents like the difluorophenyl group was linked to enhanced activity against tumor cells .
Comparison with Similar Compounds
Key Structural Variations
The compound’s analogs primarily differ in substituents at the pyrimidine’s 2- and 6-positions and modifications to the piperazine/morpholine groups. Below is a comparative analysis of select analogs:
Functional and Pharmacological Insights
Antimalarial Activity :
- The target compound and analogs (75, 80, 77) are designed as fast-acting antimalarials. Fluorinated substituents (e.g., 2,4-difluorophenyl) likely enhance membrane permeability, while pyridinyl groups (e.g., pyridin-3-yl in compound 75) improve solubility .
- Compound 80’s 2-fluoropyridin-4-yl group may confer resistance to metabolic degradation compared to phenyl analogs .
Kinase Inhibition (GDC-0941): GDC-0941 (4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine) demonstrates the importance of sulfonylpiperazine and thienopyrimidine moieties in targeting PI3K pathways .
Metabolic Stability :
- Piperazine modifications (e.g., 4-methylpiperazin-1-yl in compound 77) reduce susceptibility to oxidative metabolism, a common issue with unsubstituted piperazines .
Critical Research Findings
- Fluorine Impact : Fluorine atoms in the target compound’s 2,4-difluorophenyl group likely improve bioavailability and target binding via hydrophobic interactions .
- Heteroaryl vs. Aryl Substituents : Pyridinyl groups (compounds 75, 77, 80) show superior solubility compared to purely aromatic substituents, balancing lipophilicity for antimalarial penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
